3-(1-(4-(Morpholinosulfonyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(4-(Morpholinosulfonyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a morpholinosulfonyl group, a benzoyl group, an azetidinyl group, and an imidazolidine-2,4-dione moiety
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized as colchicine-binding site inhibitors (cbsi) . Colchicine is a medication that works by binding to tubulin, inhibiting its polymerization into microtubules .
Mode of Action
Related compounds have demonstrated significant in vitro antiproliferative activities in mcf-7 breast cancer cells . These compounds inhibit the polymerization of tubulin in vitro, with significant reduction in tubulin polymerization, and interact at the colchicine-binding site on tubulin .
Biochemical Pathways
Related compounds that inhibit tubulin polymerization can affect cell division and other cellular functions that rely on the cytoskeleton .
Result of Action
Related compounds have been shown to arrest mcf-7 cells in the g2/m phase and result in cellular apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-(Morpholinosulfonyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidin-3-yl intermediate, which can be achieved through cyclization reactions involving appropriate precursors. The morpholinosulfonyl and benzoyl groups are then introduced through nucleophilic substitution and acylation reactions, respectively. The final step involves the formation of the imidazolidine-2,4-dione ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-(Morpholinosulfonyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(1-(4-(Morpholinosulfonyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Imidazolidine derivatives: Compounds with the imidazolidine ring, such as imidazolidine-2-thione.
Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine-4-sulfonic acid.
Uniqueness
3-(1-(4-(Morpholinosulfonyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[1-(4-morpholin-4-ylsulfonylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c22-15-9-18-17(24)21(15)13-10-19(11-13)16(23)12-1-3-14(4-2-12)28(25,26)20-5-7-27-8-6-20/h1-4,13H,5-11H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXQCDXNLKQMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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